[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol
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Overview
Description
Scientific Research Applications
Catalytic Applications and Chemical Synthesis
Methanol serves as a versatile reagent and solvent in catalytic processes, including the N-methylation of amines and the transfer hydrogenation of nitroarenes. A study described the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This process showcases the utility of methanol in organic synthesis, potentially relevant to derivatives of furan compounds (Naina Sarki et al., 2021).
Synthesis of Pharmaceutical and Biologically Active Molecules
Furan derivatives are integral to synthesizing novel bioactive compounds. For instance, microwave-assisted synthesis of novel pyrazoline derivatives incorporating the 5-(4-nitrophenyl) furan-2-yl motif has shown significant antiinflammatory and antibacterial activities. These findings underscore the potential of furan derivatives in medicinal chemistry, highlighting their role in developing new therapeutic agents (P. Ravula et al., 2016).
Material Science and Polymer Chemistry
Furan-2-yl(phenyl)methanol derivatives have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through the aza-Piancatelli rearrangement. This method demonstrates the adaptability of furan compounds in constructing complex molecular architectures, serving as a foundation for developing new materials and chemicals (B. Reddy et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
The exact mode of action of [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol is currently unknown. It’s possible that it interacts with its targets in a way that induces changes at the molecular level, similar to other bioactive aromatic compounds
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially influence similar pathways.
Result of Action
Related compounds have shown a wide range of biological activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
[5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZNTWBOCMQFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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